3-(Diethylcarbamoyl)-2-fluorophenylboronic acid
Overview
Description
3-(Diethylcarbamoyl)-2-fluorophenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a diethylcarbamoyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Derivative: The initial step involves the preparation of a phenylboronic acid derivative. This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the diethylcarbamoyl and fluorine substituents.
Introduction of the Diethylcarbamoyl Group: The diethylcarbamoyl group can be introduced via a reaction with diethylcarbamoyl chloride in the presence of a base such as triethylamine.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylcarbamoyl)-2-fluorophenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The diethylcarbamoyl group can be reduced to form secondary amines.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Secondary amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-(Diethylcarbamoyl)-2-fluorophenylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in biological systems where it can interact with biomolecules containing hydroxyl groups. The molecular targets and pathways involved include enzymes and receptors that have active sites capable of forming covalent bonds with the boronic acid group.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid: Similar structure with a different position of the fluorine atom.
3-(Diethylcarbamoyl)phenylboronic acid: Lacks the fluorine substituent.
4-(Diethylcarbamoyl)phenylboronic acid: The diethylcarbamoyl group is positioned differently on the phenyl ring.
Uniqueness
3-(Diethylcarbamoyl)-2-fluorophenylboronic acid is unique due to the specific positioning of the diethylcarbamoyl and fluorine groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
[3-(diethylcarbamoyl)-2-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-6-5-7-9(10(8)13)12(16)17/h5-7,16-17H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQMDUIVKQVUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)N(CC)CC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674482 | |
Record name | [3-(Diethylcarbamoyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-28-1 | |
Record name | [3-(Diethylcarbamoyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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